1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Description

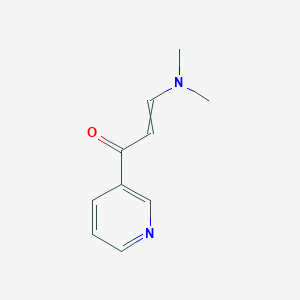

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4) is an enaminone derivative with a molecular formula of C₁₀H₁₂N₂O and a molar mass of 176.22 g/mol. Structurally, it features a pyridyl group at position 1 and a dimethylamino group at position 3 of the propenone backbone. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, such as in the preparation of imatinib analogs . Its stability and reactivity are influenced by the electron-withdrawing pyridyl group and electron-donating dimethylamino substituent, enabling diverse chemical transformations like bromination and elimination reactions .

Properties

IUPAC Name |

3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRFUCMBQWLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259390 | |

| Record name | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-16-4 | |

| Record name | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55314-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one can be synthesized through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine and acetone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its structural features:

-

Propenone moiety : Susceptible to Michael addition , reduction , and oxidation .

-

Dimethylamino group : Acts as a nucleophile or undergoes substitution .

-

Pyridine ring : Participates in electrophilic substitution or coordination chemistry .

Key Reactions:

-

Condensation and Substitution :

-

Reduction :

-

The propenone group can be reduced to a saturated ketone using agents like sodium borohydride or lithium aluminum hydride (inferred from structural reactivity).

-

-

Oxidation :

Detailed Reaction Example

Reaction : Synthesis of a Nilotinib Intermediate

Reagents :

-

3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one (0.088 mol)

-

Guanidine nitrate (0.088 mol)

-

Sodium hydroxide (0.088 mol)

-

n-Butanol (120 mL)

Conditions :

-

Purification via cooling, filtration, and vacuum drying.

Results :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Product | Yellow crystals |

| Melting Point | 190–192°C |

| Analytical Data | LC-MS (m/z): 172.2 (calculated), 173.2 [M+H]+ |

Key Observations :

-

The reaction demonstrates the compound’s utility in forming guanidine derivatives, critical for kinase inhibitor synthesis.

-

Microwave-assisted conditions (90°C for 20 minutes) yield similar products with comparable purity .

Implications for Reactivity:

Scientific Research Applications

Scientific Research Applications

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has several notable applications:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Biological Activity: The compound is investigated for its antimicrobial and anticancer properties. Its ability to interact with enzymes and receptors makes it a valuable tool in biochemical assays.

Medicine

- Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent, particularly in cancer treatment and antimicrobial applications.

Industry

- Material Development: The compound is utilized in developing advanced materials such as functional polymers due to its unique chemical properties.

Antimicrobial Properties

Research indicates significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate potent activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 0.025 - 0.054 |

| Staphylococcus aureus (MRSA) | 4 - 8 |

| Escherichia coli | Variable |

Anticancer Activity

The compound shows promising anticancer properties, particularly as an intermediate in synthesizing tyrosine kinase inhibitors like Nilotinib. Studies have reported IC50 values indicating significant inhibition of cancer cell proliferation:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-negative breast) | < 10 |

| A549 (Lung cancer) | < 15 |

Case Study: Inhibition of MDA-MB-231 Cells

A study demonstrated that treatment with this compound resulted in significant growth inhibition of the MDA-MB-231 cell line, outperforming standard chemotherapeutic agents such as 5-Fluorouracil.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The propenone moiety allows for covalent binding to nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with MSPPP and DAPPP

- 1-(4-Methylsulfonyl phenyl)-3-(4-N,N-dimethylamino phenyl)-2-propen-1-one (MSPPP) MSPPP exhibits absorption maxima at 403–427 nm and fluorescence at 472–533 nm, with amplified spontaneous emission (ASE) at 511–548 nm .

- 3-[4-(Dimethylamino)phenyl]-1-phenylpropen-1-one (DAPPP) DAPPP has a higher energy bandgap compared to MSPPP, attributed to the phenyl group’s weaker electron-withdrawing effect relative to methylsulfonyl phenyl .

- 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one The pyridyl group in this compound introduces a heteroaromatic ring, enhancing solubility in polar solvents (e.g., chloroform, dichloromethane) and altering electronic transitions.

Table 1: Spectral Properties of Chalcone Derivatives

Inhibitory Activity of Chalcones

- Non-piperazine chalcones (Cluster 6) Substitutions at meta (iodine) and para (bromine, methoxy) positions reduce activity. For example, compound 2j (IC₅₀ = 4.70 μM) has bromine (ring A) and fluorine (ring B), while methoxy substitutions (e.g., 2p, IC₅₀ = 70.79 μM) further diminish potency .

- This compound Biological data are scarce, but the pyridyl group’s electron-withdrawing nature may enhance binding to targets like kinases or receptors. Its dimethylamino group could mimic the pharmacophore of active chalcones like cardamonin .

Table 2: IC₅₀ Values of Selected Chalcones

Crystal Structures

- Nitro- and Dimethylamino-Substituted Chalcones Crystal structures (e.g., 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)propenone) exhibit planar geometries stabilized by C–H⋯O hydrogen bonds involving nitro and ketone groups .

- This compound The pyridyl nitrogen may participate in hydrogen bonding or π-π stacking, though crystallographic data are unavailable.

Biological Activity

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, also known as 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one, is an organic compound characterized by a pyridine ring and a propenone structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 176.22 g/mol. The compound features a pyridine ring and a dimethylamino group attached to the propenone moiety, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 55314-16-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. The specific pathways involved include:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in cancer progression.

- Modulation of Receptor Signaling : It can alter receptor activity, potentially impacting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors like Nilotinib. Studies have demonstrated its efficacy against various cancer cell lines:

- IC50 Values : The compound has shown IC50 values ranging from to against different cancer cell lines, indicating potent inhibitory effects on cell proliferation.

- Selectivity : It exhibits a favorable selectivity index against cancer cells compared to non-cancerous cells, suggesting potential for therapeutic applications.

Case Study: Inhibition of MDA-MB-231 Cells

A study reported that treatment with this compound resulted in significant growth inhibition of the MDA-MB-231 triple-negative breast cancer cell line, demonstrating an IC50 value of . This effect was notably stronger than that observed with standard chemotherapeutic agents like 5-Fluorouracil.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine under acidic or basic conditions. This compound serves as a valuable intermediate in the production of pharmaceuticals and agrochemicals, highlighting its importance in industrial applications.

Q & A

Q. What are the common synthetic routes for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation of 1-(3-pyridyl)ethanone with dimethylformamide dimethylacetal (DMF-DMA) under reflux conditions. Critical parameters include temperature control (80–100°C), solvent choice (e.g., isopropanol or toluene), and reaction duration (4–8 hours). Excess DMF-DMA improves yield by driving the reaction to completion . Alternative routes involve enaminone formation through nucleophilic addition-elimination mechanisms, where pH and catalyst selection (e.g., acidic or basic conditions) influence regioselectivity .

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral discrepancies resolved?

Key techniques include:

- NMR : H and C NMR confirm the enaminone structure, with characteristic vinyl proton signals at δ 6.5–7.5 ppm and carbonyl carbon signals at δ 180–190 ppm .

- IR : Stretching frequencies for C=O (1650–1700 cm) and C=N (1550–1600 cm) validate functional groups .

- Mass spectrometry : Molecular ion peaks at m/z 176.21 (CHNO) confirm molecular weight .

Discrepancies in spectral data (e.g., shifted peaks) may arise from tautomerism or solvent effects. Cross-validation with X-ray crystallography or computational simulations (DFT) is recommended .

Q. What physicochemical properties are critical for experimental handling?

- Melting point : Reported ranges vary (65–75°C vs. 126–130°C in isomers), highlighting the need to verify purity and isomer identity .

- Solubility : Soluble in chloroform, dichloromethane, and DMSO but insoluble in water. Storage under inert atmosphere (N) prevents degradation .

Advanced Research Questions

Q. How is this compound utilized as a ligand in coordination chemistry?

The enaminone acts as a hemilabile ligand, coordinating to transition metals (e.g., Rh, Ir) via the pyridyl nitrogen and carbonyl oxygen. Its flexible geometry enables catalytic applications, such as C–H activation in cross-coupling reactions. Structural studies (X-ray) reveal mononuclear complexes with distorted square-planar geometries, where the dimethylamino group stabilizes intermediates via non-covalent interactions .

Q. What computational methods are applied to study its electronic structure and reactivity?

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps).

- AIM theory : Analyzes electron density topology to identify critical hydrogen bonds and van der Waals interactions in crystal packing .

Q. How do crystallographic studies using SHELX software resolve structural ambiguities?

SHELXL refines high-resolution X-ray data to determine bond angles, torsion angles, and thermal displacement parameters. For example, the enaminone’s E-configuration is confirmed via C=C bond lengths (~1.35 Å) and planar geometry. Twinning or low-resolution data may require SHELXD for structure solution and SHELXE for density modification .

Q. How can researchers address contradictions in reported melting points or spectral data?

Discrepancies often arise from:

- Isomerism : 2-pyridyl vs. 3-pyridyl isomers (e.g., 126–130°C for 2-pyridyl vs. 65–75°C for 3-pyridyl derivatives) .

- Purity : Recrystallization (e.g., using hexane/DCM) and HPLC analysis (≥95% purity) mitigate impurities .

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions .

Q. What strategies enable the synthesis of heterocyclic derivatives from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.